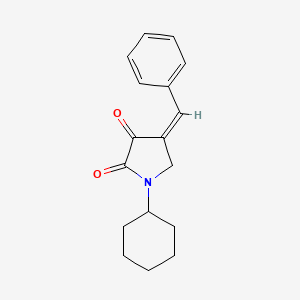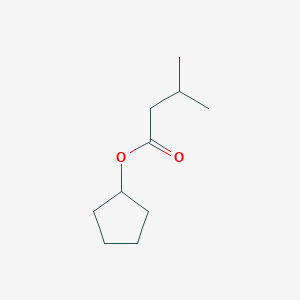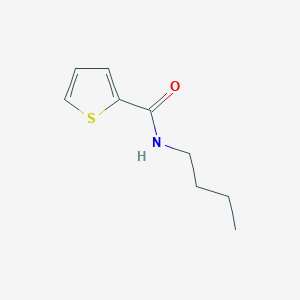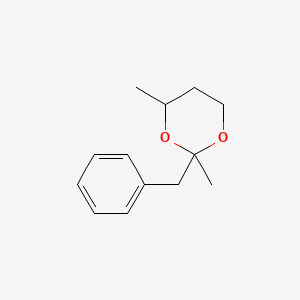
2-Benzyl-2,4-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,4-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a condensation mechanism .
Industrial Production Methods: In an industrial setting, the production of 2-Benzyl-2,4-dimethyl-1,3-dioxane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
Scientific Research Applications
2-Benzyl-2,4-dimethyl-1,3-dioxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,4-dimethyl-1,3-dioxane involves its ability to stabilize reactive intermediates through resonance and inductive effects. The compound’s structure allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions . The molecular targets and pathways involved are primarily related to its reactivity with other organic molecules, facilitating the formation of complex structures.
Comparison with Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Known for its high acidity and use in organic synthesis.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Similar in structure but differs in reactivity and applications.
Barbituric Acid: Shares some chemical properties but is primarily used in medicinal chemistry.
Uniqueness: 2-Benzyl-2,4-dimethyl-1,3-dioxane stands out due to its benzyl substituent, which enhances its reactivity and makes it suitable for specific synthetic applications. Its stability and versatility make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
5406-59-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-benzyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-11-8-9-14-13(2,15-11)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
TXFAVUPKTNYIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


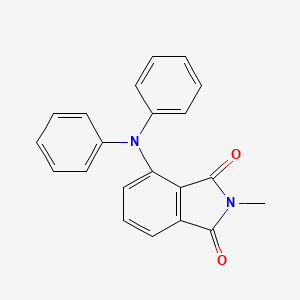
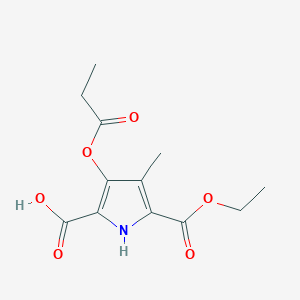
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)

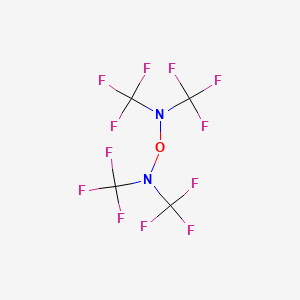
![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
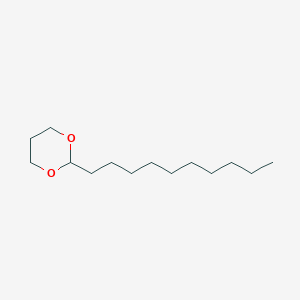
![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)
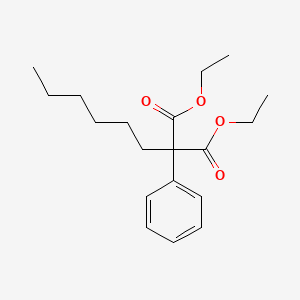
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
